molecular formula C14H16ClN3O3 B2622595 1-(5-Chloro-2-methoxyphenyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea CAS No. 1396746-18-1

1-(5-Chloro-2-methoxyphenyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea

Cat. No. B2622595
CAS RN: 1396746-18-1
M. Wt: 309.75
InChI Key: IDWCUGZGTVQZHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-2-methoxyphenyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea is a synthetic compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. The compound is also known as CMU or 5-chloro-2-methoxy-N-[2-(3-methylisoxazol-5-yl)ethyl]benzamide. CMU is a urea derivative that has been synthesized through a multi-step process.

Mechanism Of Action

The exact mechanism of action of CMU is not fully understood. It has been proposed that CMU may act by modulating the activity of the GABAergic system, which is involved in the regulation of neuronal excitability. CMU has also been shown to modulate the activity of voltage-gated calcium channels, which are involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
CMU has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. CMU has also been shown to decrease the release of glutamate, which is involved in the regulation of neuronal excitability. Additionally, CMU has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the survival and growth of neurons.

Advantages And Limitations For Lab Experiments

One advantage of using CMU in lab experiments is that it has been extensively studied and its effects are well characterized. Additionally, CMU has been shown to have a relatively low toxicity profile, which makes it a safe compound to use in animal studies. However, one limitation of using CMU is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on CMU. One direction is to further elucidate its mechanism of action. This could be done through the use of molecular biology techniques such as gene expression analysis and protein-protein interaction studies. Another direction is to investigate the potential use of CMU in the treatment of other neurological disorders such as epilepsy and depression. Additionally, the development of more potent derivatives of CMU could lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis of CMU involves the reaction of 5-chloro-2-methoxyaniline with 3-methylisoxazole-5-carboxylic acid to form an intermediate. The intermediate is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(2-aminoethyl)-N'-methylurea to form the final product, CMU.

Scientific Research Applications

CMU has been extensively studied for its potential use as a therapeutic agent. It has been shown to have anticonvulsant, analgesic, and anxiolytic effects in animal models. CMU has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects in animal models of these diseases.

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O3/c1-9-7-11(21-18-9)5-6-16-14(19)17-12-8-10(15)3-4-13(12)20-2/h3-4,7-8H,5-6H2,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWCUGZGTVQZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-methoxyphenyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.